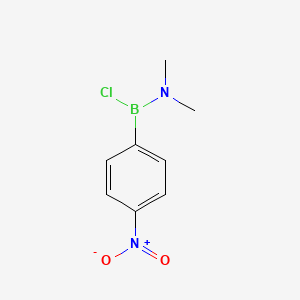![molecular formula C10H17BrO B14575033 1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one CAS No. 61675-08-9](/img/structure/B14575033.png)
1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one is an organic compound with the molecular formula C10H17BrO It is a derivative of cyclohexane, featuring a bromoethyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one typically involves the bromination of a precursor compound. One common method is the bromination of 1-ethylcyclohexanol, followed by oxidation to form the ethanone group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The ethanone group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (for hydroxylation), ammonia (for amination), and thiols (for thiolation). These reactions are typically carried out in polar solvents like ethanol or water.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents like tetrahydrofuran.
Major Products Formed:
Substitution Reactions: Products include 1-[2-(1-hydroxyethyl)cyclohexyl]ethan-1-one, 1-[2-(1-aminoethyl)cyclohexyl]ethan-1-one, and 1-[2-(1-thioethyl)cyclohexyl]ethan-1-one.
Oxidation Reactions: Products include 1-[2-(1-carboxyethyl)cyclohexyl]ethan-1-one.
Reduction Reactions: Products include 1-[2-(1-hydroxyethyl)cyclohexyl]ethan-1-ol.
Scientific Research Applications
1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying substitution and oxidation-reduction reactions.
Biology: The compound can be used to modify biological molecules, potentially leading to the development of new pharmaceuticals or biochemical probes.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one involves its interaction with various molecular targets. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ethanone group can participate in redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific context in which the compound is used.
Comparison with Similar Compounds
- 1-[2-(2-Bromoethyl)cyclohexyl]ethan-1-one
- 1-[2-(1-Chloroethyl)cyclohexyl]ethan-1-one
- 1-[2-(1-Iodoethyl)cyclohexyl]ethan-1-one
Comparison: 1-[2-(1-Bromoethyl)cyclohexyl]ethan-1-one is unique due to the presence of the bromoethyl group, which imparts specific reactivity compared to its chloro and iodo analogs. The bromine atom is more reactive than chlorine but less reactive than iodine, making it a versatile intermediate for various chemical transformations. Its ethanone group also provides additional sites for chemical modification, enhancing its utility in synthetic chemistry.
Properties
CAS No. |
61675-08-9 |
|---|---|
Molecular Formula |
C10H17BrO |
Molecular Weight |
233.14 g/mol |
IUPAC Name |
1-[2-(1-bromoethyl)cyclohexyl]ethanone |
InChI |
InChI=1S/C10H17BrO/c1-7(11)9-5-3-4-6-10(9)8(2)12/h7,9-10H,3-6H2,1-2H3 |
InChI Key |
FEWMWWDWMYUXIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1C(=O)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[6-(3-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14574953.png)



![9-[(Propan-2-yl)oxy]-9H-xanthene](/img/structure/B14574977.png)
![1-Methoxybicyclo[3.2.1]octane](/img/structure/B14574984.png)

![1-Bromo-4-[4-(4-methylphenoxy)but-2-ene-1-sulfonyl]benzene](/img/structure/B14574996.png)
![5-(2-Methoxyethoxy)-1-[4-(methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14575016.png)



![2-Methyl-N-phenyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14575042.png)

